ベータ-エルゴクリプチン
概要
説明
5’alpha(S)-sec-Butyl-12’-hydroxy-2’-isopropylergotaman-3’,6’,18-trione is a complex organic compound belonging to the ergot alkaloid family. These compounds are known for their diverse biological activities and have been extensively studied for their pharmacological properties. This particular compound is notable for its unique structural features, which include a sec-butyl group, a hydroxy group, and an isopropyl group attached to the ergotaman backbone.
科学的研究の応用
5’alpha(S)-sec-Butyl-12’-hydroxy-2’-isopropylergotaman-3’,6’,18-trione has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex ergot alkaloids.
Biology: Studied for its interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.
作用機序
Beta-Ergocryptine, also known as 5’alpha(S)-sec-Butyl-12’-hydroxy-2’-isopropylergotaman-3’,6’,18-trione, is a natural ergot alkaloid . It has a complex mechanism of action that involves interaction with multiple targets, biochemical pathways, and environmental factors.
Target of Action
The primary targets of beta-Ergocryptine are yet to be fully identified. It is known that ergot alkaloids, the class of compounds to which beta-ergocryptine belongs, have significant effects on the central nervous system of mammals due to their structural similarity to neurotransmitters .
Mode of Action
The exact mode of action of beta-Ergocryptine is not fully understood. It is believed to interact with its targets in a way that mimics the action of certain neurotransmitters. This interaction leads to changes in the activity of the targets, which can have various downstream effects .
Biochemical Pathways
Beta-Ergocryptine is involved in several biochemical pathways. The biosynthetic pathways to ergocryptine start with the prenylation of L-tryptophan in an SN1 fashion with dimethylallyl pyrophosphate (DMAPP). DMAPP is derived from mevalonic acid. This reaction is catalyzed by a prenyltransferase enzyme named FgaPT2 in Aspergillus fumigatus .
Pharmacokinetics
As an ergot alkaloid, it is likely to have complex pharmacokinetics that can be influenced by various factors, including the route of administration, the presence of other drugs, and individual patient characteristics .
Result of Action
The molecular and cellular effects of beta-Ergocryptine’s action are diverse and depend on the specific targets and pathways involved. Given its structural similarity to neurotransmitters, it can have significant effects on neuronal activity and can influence various physiological processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of beta-Ergocryptine. For instance, the presence of other drugs can affect its pharmacokinetics and pharmacodynamics. Additionally, individual patient characteristics, such as age, sex, and health status, can also influence its effects .
生化学分析
Biochemical Properties
Beta-Ergocryptine is a metabolite, an intermediate or product resulting from metabolism . It belongs to the class of indole alkaloids As an ergot alkaloid, it is involved in various biochemical reactions
Metabolic Pathways
Beta-Ergocryptine is involved in the biosynthetic pathways that start with the prenylation of L-tryptophan with dimethylallyl pyrophosphate (DMAPP)
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’alpha(S)-sec-Butyl-12’-hydroxy-2’-isopropylergotaman-3’,6’,18-trione typically involves multiple steps, starting from simpler ergot alkaloids. The process often includes:
Alkylation: Introduction of the sec-butyl and isopropyl groups through alkylation reactions using appropriate alkyl halides and bases.
Hydroxylation: Introduction of the hydroxy group via hydroxylation reactions, often using oxidizing agents like osmium tetroxide or potassium permanganate.
Cyclization: Formation of the ergotaman backbone through cyclization reactions, which may involve intramolecular nucleophilic substitutions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This often includes:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as chromatography and crystallization to purify the final product.
Scale-up: Adapting laboratory-scale reactions to industrial-scale production, ensuring consistency and efficiency.
化学反応の分析
Types of Reactions
5’alpha(S)-sec-Butyl-12’-hydroxy-2’-isopropylergotaman-3’,6’,18-trione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using oxidizing agents like chromium trioxide or potassium dichromate.
Reduction: The ketone groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The alkyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
類似化合物との比較
Similar Compounds
Ergotamine: Another ergot alkaloid with similar structural features but different substituents.
Lysergic Acid Diethylamide (LSD): A well-known ergot derivative with potent psychoactive properties.
Bromocriptine: An ergot alkaloid used in the treatment of Parkinson’s disease and other conditions.
Uniqueness
5’alpha(S)-sec-Butyl-12’-hydroxy-2’-isopropylergotaman-3’,6’,18-trione is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its sec-butyl and isopropyl groups, along with the hydroxy group, differentiate it from other ergot alkaloids and contribute to its specific biological activities.
特性
IUPAC Name |
N-(7-butan-2-yl-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H41N5O5/c1-6-18(4)27-29(39)36-12-8-11-25(36)32(41)37(27)30(40)31(42-32,17(2)3)34-28(38)20-13-22-21-9-7-10-23-26(21)19(15-33-23)14-24(22)35(5)16-20/h7,9-10,13,15,17-18,20,24-25,27,33,41H,6,8,11-12,14,16H2,1-5H3,(H,34,38) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYWXOXLDOMRDHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H41N5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20315-46-2 | |
Record name | 5'α(S)-sec-butyl-12'-hydroxy-2'-isopropylergotaman-3',6',18-trione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.737 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does beta-Ergocryptine interact with the body and what are the downstream effects?
A1: Beta-Ergocryptine, a component of dihydroergotoxine, primarily interacts with the central nervous system, specifically targeting monoaminergic neurotransmitter systems. [] While its exact mechanism of action remains under investigation, research suggests that it may compensate for both hyperactivity and deficits within the adrenergic, serotonergic, and dopaminergic systems. [] This modulation of neurotransmitter activity is thought to contribute to its potential cognitive-enhancing effects observed in animal models and some human studies. [] Notably, dihydroergocornine, another component of dihydroergotoxine, has been shown to enhance the primary antibody response in mice, suggesting potential immunomodulatory effects of ergot alkaloids. []
Q2: What is the structural characterization of beta-Ergocryptine?
A2: Beta-Ergocryptine, also known as 5'alpha(S)-sec-Butyl-12'-hydroxy-2'-isopropylergotaman-3',6',18-trione, is an ergot alkaloid. Unfortunately, the provided research excerpts do not contain specific details regarding its molecular formula, weight, or spectroscopic data.
Q3: How can I determine the levels of beta-Ergocryptine in food products?
A3: A sensitive method for quantifying beta-Ergocryptine in food, especially cereal products, involves a multi-step process. [] It starts with extracting the compound from the food matrix, followed by purification using a modified Extrelut method. [] The purified extract is then analyzed using high-pressure liquid chromatography (HPLC) to identify and quantify beta-Ergocryptine. [] Confirmation of the findings can be achieved through thin-layer chromatography (TLC) and gas chromatography/mass spectrometry (GC/MS). []
Q4: What are the limitations of existing research on beta-Ergocryptine's therapeutic potential for age-related cognitive decline?
A5: Despite its long history of clinical use, the precise role of beta-Ergocryptine, as part of dihydroergotoxine, in managing age-related cognitive decline remains unclear. [] Although some studies have reported positive effects on cognitive function, these findings are subject to debate due to inconsistencies in study design, including variations in patient populations and cognitive assessments used. [] Additionally, comparisons with newer centrally acting agents are limited. [] Further research with standardized methodologies and head-to-head comparisons is crucial to ascertain the true clinical relevance of beta-Ergocryptine for cognitive decline.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。